![molecular formula C15H21N3O5 B2817132 5-(tert-Butyl) 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate CAS No. 2206111-88-6](/img/structure/B2817132.png)

5-(tert-Butyl) 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

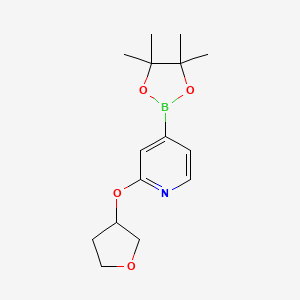

This compound is a derivative of pyrazolo[1,5-a][1,4]diazepine, which is a bicyclic compound containing a pyrazole ring fused to a diazepine ring . The pyrazole ring is a five-membered aromatic ring containing two nitrogen atoms, and the diazepine ring is a seven-membered ring containing two nitrogen atoms . The compound has various substituents, including a tert-butyl group, an ethyl group, and two carboxylate groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms in the pyrazolo[1,5-a][1,4]diazepine core and the orientation of the various substituents . The presence of the two carboxylate groups could potentially allow for the formation of hydrogen bonds .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by the reactivity of the various functional groups present in the molecule . The carboxylate groups could potentially undergo reactions such as esterification or amidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and the overall structure of the molecule . For example, the presence of the carboxylate groups could potentially make the compound polar and capable of forming hydrogen bonds .科学的研究の応用

Synthesis and Chemical Properties

Researchers have developed general approaches towards synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, showcasing methods to create ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from accessible precursors. These intermediates undergo further reactions with amines, leading to oxirane ring-opening and direct cyclisation, yielding target compounds. This regioselective strategy exemplifies the compound's role in synthesizing fused heterocyclic compounds, confirmed by spectroscopy and HRMS investigations (Dzedulionytė et al., 2022).

Potential Applications in Imaging

The synthesis of radiolabeled analogues of these compounds, such as [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, has been explored for their high affinity and selectivity towards diazepam-insensitive (DI) benzodiazepine receptors. This particular application demonstrates the compound's relevance in developing potential SPECT imaging agents, utilizing palladium-mediated stannylation for synthesis, highlighting its significance in neuroimaging and receptor mapping (He et al., 1994).

Novel Synthesis Methods

Innovative synthesis methods for new halo-substituted pyrazolo[5,1-c][1,2,4]triazines further demonstrate the compound's utility in chemical synthesis. This involves diazotization of certain precursors with tert-butyl nitrite in the presence of trimethylsilyl halides, leading to the development of novel synthesis pathways for creating structurally diverse molecules (Ivanov et al., 2017).

将来の方向性

特性

IUPAC Name |

5-O-tert-butyl 2-O-ethyl 4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5/c1-5-22-13(20)10-9-11-12(19)17(7-6-8-18(11)16-10)14(21)23-15(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJNRDNTRCEUTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2CCCN(C(=O)C2=C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2817054.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2817057.png)

![3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2817062.png)

![4-(Benzylthio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2817065.png)

![Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B2817066.png)